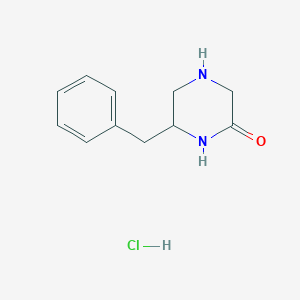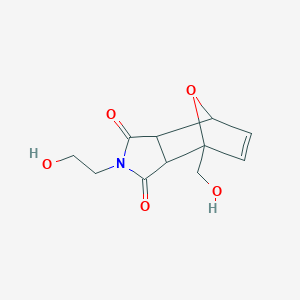![molecular formula C6H9ClN2S2 B12446483 4H,6H,7H-Thiopyrano[4,3-D][1,3]thiazol-2-amine hydrochloride](/img/structure/B12446483.png)
4H,6H,7H-Thiopyrano[4,3-D][1,3]thiazol-2-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4H,6H,7H-Thiopyrano[4,3-D][1,3]thiazol-2-amine hydrochloride is a chemical compound with the molecular formula C6H8N2S2·HCl It is known for its unique structure, which includes a thiopyrano ring fused with a thiazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4H,6H,7H-Thiopyrano[4,3-D][1,3]thiazol-2-amine hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with α-haloketones in the presence of a base, leading to the formation of the thiopyrano-thiazole core. The hydrochloride salt is then obtained by treating the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency.
化学反応の分析
Types of Reactions
4H,6H,7H-Thiopyrano[4,3-D][1,3]thiazol-2-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amine group or the thiopyrano ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced amine derivatives.
Substitution: Alkylated or acylated derivatives.
科学的研究の応用
4H,6H,7H-Thiopyrano[4,3-D][1,3]thiazol-2-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 4H,6H,7H-Thiopyrano[4,3-D][1,3]thiazol-2-amine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
- 6,7-Dihydro-4H-pyrano[4,3-D]thiazol-2-amine
- 4,4,6,6-Tetramethyl-4H,6H,7H-pyrano[4,3-D][1,3]thiazol-2-amine
Uniqueness
4H,6H,7H-Thiopyrano[4,3-D][1,3]thiazol-2-amine hydrochloride is unique due to its specific ring structure and the presence of both sulfur and nitrogen atoms. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
分子式 |
C6H9ClN2S2 |
|---|---|
分子量 |
208.7 g/mol |
IUPAC名 |
6,7-dihydro-4H-thiopyrano[4,3-d][1,3]thiazol-2-amine;hydrochloride |
InChI |
InChI=1S/C6H8N2S2.ClH/c7-6-8-4-1-2-9-3-5(4)10-6;/h1-3H2,(H2,7,8);1H |
InChIキー |
KTBPCNKRKIJXBA-UHFFFAOYSA-N |
正規SMILES |
C1CSCC2=C1N=C(S2)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Tert-butyl 2-{[(2-methoxyethyl)amino]methyl}piperidine-1-carboxylate](/img/structure/B12446414.png)




![2-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-iodobenzamide](/img/structure/B12446436.png)

![4-methyl-N'-[3-oxo-2-(oxolan-2-ylmethyl)-4,5,6,7-tetrahydro-1H-isoindol-1-yl]benzenesulfonohydrazide](/img/structure/B12446449.png)
![N-(4-methoxyphenyl)-N'-[2-(piperazin-1-yl)ethyl]ethanediamide](/img/structure/B12446451.png)

![7-(4-Chlorophenyl)-5-(3,4-dichlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B12446461.png)
![Methyl 9-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B12446468.png)
![7-tert-butyl-2-{4-[3-(4-chlorophenoxy)propoxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12446469.png)
